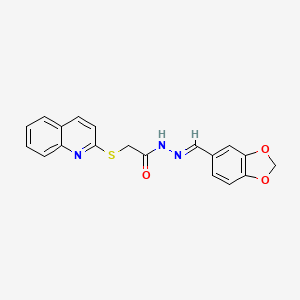![molecular formula C21H23N7O2 B5542434 N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine represents a class of chemicals with potential pharmacological activities. Research into this compound focuses on understanding its synthesis, structure, and properties, contributing to the broader field of heterocyclic chemistry and potentially leading to novel therapeutic agents.
Synthesis Analysis
The synthesis of related N-aryl(pyrimidinyl) piperazinylalkyl (hydroxyalkyl) derivatives involves multiple steps, starting from basic pyridazinone or pyrimidinone structures. These syntheses utilize different reagents and conditions to introduce various functional groups, leading to the desired compound with specific biological activities (Śladowska et al., 1996).
Molecular Structure Analysis
The structure of related compounds has been elucidated through various analytical techniques, including X-ray crystallography. These analyses reveal the complex interactions within the molecules and between the molecules and their environment, contributing to their reactivity and biological activity (Troxler & Weber, 1974).
Chemical Reactions and Properties
The chemical reactivity of this class of compounds includes reactions with different reagents leading to various derivatives. These reactions often involve nucleophilic substitution, cycloaddition, and rearrangement processes, showcasing the compounds' versatile chemistry (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and stability, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and contribute to the compound's application potential (Khalafy et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards oxidants or reductants, and photostability, are essential for predicting how these compounds behave under various conditions. Studies focusing on these aspects provide insights into their potential as pharmaceutical agents or in other applications (Gaby et al., 2003).
Scientific Research Applications
1. Synthesis and Molecular Docking
- Synthesis of Novel Compounds : Research has demonstrated the synthesis of novel pyridine and fused pyridine derivatives starting from a specific compound structure which includes the N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine framework. These synthesized compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
2. Anticancer Research
- Potential Anticancer Agents : A series of derivatives of N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some compounds in this series showed promising anticancer activity, indicating their potential as future therapeutic agents (Mallesha et al., 2012).
3. Antioxidant Studies
- Development of Antioxidants : Compounds analogous to N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which include structures similar to N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine, have been synthesized and evaluated for their antioxidant properties. These compounds exhibited protective effects against cell viability decrease and glutathione level reduction, suggesting their potential in the treatment of age-related diseases (Jin et al., 2010).
4. Synthesis of Heterocyclic Systems
- Heterocyclic System Synthesis : The compound has been involved in the synthesis of various heterocyclic systems, demonstrating its versatility in organic chemistry and potential application in pharmaceuticals (Stanovnik et al., 1990).
5. Development of Molecular Ligands
- Monoamine Oxidase Inhibitors : Novel derivatives of 1-(2-pyrimidin-2-yl)piperazine, structurally related to N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine, have shown potential as selective monoamine oxidase (MAO)-A inhibitors. This application could be significant in developing treatments for various neurological and psychiatric disorders (Kaya et al., 2017).
6. Potential in PET Ligand Development
- Positron Emission Tomography Ligands : Research involving analogs of N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine has led to the development of potential PET ligands for imaging central neurokinin(1) (NK1) receptors. This is significant for investigating various neurological conditions (Mey et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-(4-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-26(2)18-8-9-19(25-24-18)27-12-14-28(15-13-27)20(29)16-4-6-17(7-5-16)30-21-22-10-3-11-23-21/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZZLIWAQKQBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)
![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)
![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)
![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)
![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)